Kisspeptin-10, rat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

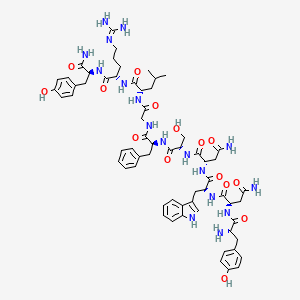

Kisspeptin-10, rat is a potent vasoconstrictor and inhibitor of angiogenesis . It is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . Kisspeptin-10 reduces Methotrexate-induced reproductive toxicity as a potential antioxidant compound .

Molecular Structure Analysis

Molecular modeling under NMR restraints revealed that Kisspeptin-10 exhibits a helicoidal structure between the Asn 4 and Tyr 10 residues, with mixed α- and 3 10 -helix characteristics .Chemical Reactions Analysis

Kisspeptin-10, rat is known to be a potent vasoconstrictor and inhibitor of angiogenesis . It also reduces Methotrexate-induced reproductive toxicity .Physical And Chemical Properties Analysis

The molecular formula of Kisspeptin-10, rat is C63H83N17O15 and its molecular weight is 1318.45 . It is soluble in water .科学的研究の応用

Reproductive Health and Puberty Regulation

Kisspeptin-10 plays a critical role in regulating reproduction and puberty. It helps control sex hormone production, fertility, and sexual maturation. Its signaling is crucial for maintaining reproductive health and has potential therapeutic applications in treating disorders related to puberty and fertility .

Antioxidant Effects in Hypothyroidism

Research indicates that Kisspeptin-10 can improve testicular redox homeostasis in hypothyroid rats by increasing the protein expression of antioxidants like SOD1 and GPX1/2, as well as catalase enzyme activity. This suggests its potential use in managing oxidative stress-related conditions .

Stimulation of Luteinizing Hormone (LH)

Kisspeptin-10 is known to be a potent stimulator of LH secretion in men, which plays a significant role in male reproductive health. The ability to influence LH pulse frequency opens new avenues for therapeutic applications in endocrinology .

Cardiac Function and Metabolism

Studies have explored the effects of Kisspeptin-10 on serum metabolism and myocardial function in rats. By identifying metabolic pathways and biomarkers, researchers aim to understand how Kisspeptin-10 treatment alters cardiac functions, which may contribute to developing treatments for heart conditions .

GnRH Secretion and LH Pulsatility

Kisspeptin-10 directly stimulates GnRH secretion, which is essential for LH pulsatility. Electrophysiological studies have shown that Kisspeptin-10 can activate rodent GnRH neurons intensely and prolong their activation, indicating its importance in hormonal regulation .

Metabolic Regulation

Studies involving rhesus monkeys and rats have confirmed that Kisspeptin-10 can influence metabolism. Intracerebroventricular administration of the peptide in rats showed no effect on insulin levels, suggesting a peripheral site of action for metabolic regulation .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGTDOCSYBNFC-INXYWQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)